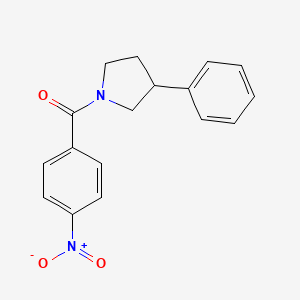

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine

Beschreibung

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine is a pyrrolidine derivative featuring a phenyl group at the 3-position and a 4-nitrobenzoyl moiety at the 1-position of the pyrrolidine ring. The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, which may influence the compound’s reactivity, binding affinity, and physicochemical characteristics . This compound is of interest in pharmaceutical and fine chemical research, particularly in studies exploring structure-activity relationships (SAR) or synthetic methodologies for nitrogen-containing heterocycles .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-17(14-6-8-16(9-7-14)19(21)22)18-11-10-15(12-18)13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAICSBIOISXTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine typically involves the acylation of 3-phenylpyrrolidine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Chloroform or dichloromethane

- Temperature: 0°C to room temperature

- Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of acetic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The benzoyl group can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidine derivative.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with acetic acid

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products

Reduction: 1-(4-Aminobenzoyl)-3-phenylpyrrolidine

Substitution: Various substituted benzoyl derivatives

Hydrolysis: 4-nitrobenzoic acid and 3-phenylpyrrolidine

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a drug candidate.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzoyl and phenyl groups contribute to the compound’s ability to bind to specific proteins or enzymes, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-nitrobenzoyl)-3-phenylpyrrolidine with analogs differing in substituents on the pyrrolidine ring or adjacent functional groups. Key comparisons include structural, synthetic, and functional aspects.

Substituent Effects on the Pyrrolidine Core

a) 1-[(R,S)-α-Methylbenzyl]-3-phenylpyrrolidine ()

- Structural Difference : Replaces the 4-nitrobenzoyl group with a methylbenzyl substituent.

- Impact : The methylbenzyl group is less electron-withdrawing than nitrobenzoyl, leading to distinct NMR chemical shifts (e.g., δ 1.44 ppm for the methyl group in $^{1}\text{H}$ NMR) and altered ring conformation .

- Synthesis : Cycloaddition methods yield this analog, contrasting with the acylation reactions typically used for nitrobenzoyl derivatives .

b) 1-((4-Nitrophenyl)sulfonyl)-3-phenylpyrrolidine ()

- Structural Difference : Substitutes the benzoyl group with a sulfonyl moiety.

- Impact : The sulfonyl group increases polarity and acidity compared to benzoyl, as evidenced by distinct $^{1}\text{H}$ NMR shifts (e.g., upfield/downfield variations in pyrrolidine protons) and optical activity ([α]$_{D}^{24}$ = -93.5°) .

- Synthesis: Achieved via nosyl (4-nitrobenzenesulfonyl) protection of 3-phenylpyrrolidine (59% yield), demonstrating comparable synthetic efficiency to benzoylation routes .

c) Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside ()

- Structural Difference : A carbohydrate derivative with a 4-nitrobenzoyl ester at the 6-O position.

Table 1. Comparative Analysis of Key Analogs

Discussion of Substituent Influence

- Synthetic Accessibility: Nosyl and benzoyl derivatives share similar synthetic pathways (e.g., acylation/protection of pyrrolidine), but yields and purification methods vary based on substituent reactivity .

- Biological Context : The nitro group’s role is system-dependent; it may stabilize ligand-receptor interactions (e.g., in hypoglycemic agents) or have negligible effects (e.g., CD22 ligands) .

Biologische Aktivität

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 364746-41-8

The compound features a pyrrolidine ring substituted with a nitrobenzoyl group and a phenyl group, which contributes to its biological properties.

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine has been shown to interact with various biological targets, influencing several biochemical pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic processes.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.

Anticancer Activity

Research indicates that 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

1-(4-Nitrobenzoyl)-3-phenylpyrrolidine has also been evaluated for anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers significantly:

| Inflammation Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Reduction by 40% | |

| Lipopolysaccharide-induced inflammation | Decrease in TNF-alpha levels by 30% |

These results indicate a potential therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising antimicrobial properties:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

This antimicrobial activity suggests its potential application in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine can be influenced by modifications to its structure. Studies have indicated that alterations in the substituents on the pyrrolidine ring or the phenyl group can significantly affect potency:

- Nitro Group Positioning : Variations in the position of the nitro group on the benzoyl moiety impact the compound's ability to inhibit cancer cell growth.

- Phenyl Substituents : Different substituents on the phenyl ring can enhance or diminish activity against specific targets.

Case Studies

Recent studies have focused on optimizing the pharmacological profile of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine by synthesizing analogs with varied substitutions. For instance:

- An analog with a methoxy group on the phenyl ring demonstrated improved anticancer activity with an IC50 value reduced to 8 µM against MCF-7 cells.

- Another study explored the combination of this compound with existing chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.